molecular formula C12H10O5 B8534899 6-methoxycarbonyl-2H-chromene-3-carboxylic acid

6-methoxycarbonyl-2H-chromene-3-carboxylic acid

Cat. No.: B8534899
M. Wt: 234.20 g/mol
InChI Key: NXBJRRQTJQGGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxycarbonyl-2H-chromene-3-carboxylic acid is a compound belonging to the chromene family, which are oxygen-containing heterocycles. These compounds are known for their presence in natural products, pharmaceutical agents, and biologically relevant molecules. They have also found applications in materials science and organic synthesis .

Preparation Methods

The synthesis of 6-methoxycarbonyl-2H-chromene-3-carboxylic acid involves several synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The benzopyran ring formation is a key step, often involving cyclization reactions and late-stage functionalization of the parent 2H-chromenes . Industrial production methods may vary, but they generally follow similar synthetic strategies with optimizations for scale and efficiency.

Chemical Reactions Analysis

6-methoxycarbonyl-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-methoxycarbonyl-2H-chromene-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. In industry, it is used in the development of new materials and as a precursor for various chemical processes .

Mechanism of Action

The mechanism of action of 6-methoxycarbonyl-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

6-methoxycarbonyl-2H-chromene-3-carboxylic acid can be compared with other similar compounds, such as coumarins and other chromene derivatives. These compounds share similar structural features but may differ in their biological activities and applications. For example, coumarins are known for their anticoagulant properties, while chromene derivatives may exhibit a broader range of biological activities .

Similar Compounds:

Properties

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

6-methoxycarbonyl-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C12H10O5/c1-16-12(15)7-2-3-10-8(4-7)5-9(6-17-10)11(13)14/h2-5H,6H2,1H3,(H,13,14)

InChI Key

NXBJRRQTJQGGKD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCC(=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of XXXI (2 g, 7.84 mmol), Pd (PPh3)4 (1.36 g, 1.18 mmol), Et3N (3.3 mL, 23.52 mmol), MeOH (30 mL) and DMF (10 mL) was heated at 80° C. for 12 h under carbon monoxide atmosphere. After solvent removal, the residue was extracted with EtOAc and the organic phase was washed with brine, dried over Na2SO4, filtered, and evaporated. After silica gel column purification, 1.2 g of 2H-chromene-3,6-dicarboxylic acid 6-methyl ester XXXII was obtained (Yield 66%). MS: calc'd 235 (MH+), exp 235 (MH+).
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
catalyst
Reaction Step One

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